molecular formula C19H22N8O2 B12397188 DNA-PK-IN-8

DNA-PK-IN-8

Cat. No.: B12397188
M. Wt: 394.4 g/mol
InChI Key: MZQKKBHRPQCGSA-UHFFFAOYSA-N
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Description

DNA-PK-IN-8 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNA-PK-IN-8 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One of the synthetic routes includes the preparation of intermediates such as (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide and 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine. These intermediates are then coupled using nucleophilic aromatic substitution reactions, avoiding the use of expensive palladium catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, efficient purification methods, and compliance with green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

DNA-PK-IN-8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

DNA-PK-IN-8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of DNA-PK in DNA repair mechanisms.

    Biology: Helps in understanding the cellular processes involving DNA-PK and its role in maintaining genomic stability.

    Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the effects of radiotherapy and chemotherapy.

    Industry: Used in the development of new therapeutic agents targeting DNA repair pathways

Mechanism of Action

DNA-PK-IN-8 exerts its effects by selectively inhibiting the catalytic subunit of DNA-PK. This inhibition prevents the phosphorylation of key proteins involved in the NHEJ pathway, thereby blocking the repair of DNA double-strand breaks. The molecular targets include the DNA-PK catalytic subunit and the Ku heterodimer, which are essential for the activation and function of DNA-PK .

Properties

Molecular Formula

C19H22N8O2

Molecular Weight

394.4 g/mol

IUPAC Name

5-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-8-(oxan-4-yl)-7H-pteridin-6-one

InChI

InChI=1S/C19H22N8O2/c1-12-7-16-21-11-22-27(16)9-14(12)23-19-20-8-15-18(24-19)26(10-17(28)25(15)2)13-3-5-29-6-4-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,20,23,24)

InChI Key

MZQKKBHRPQCGSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(CC(=O)N4C)C5CCOCC5

Origin of Product

United States

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